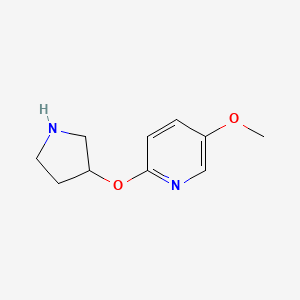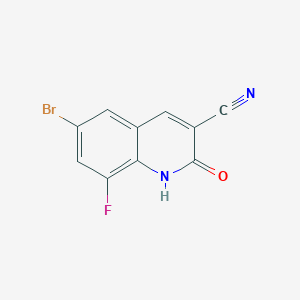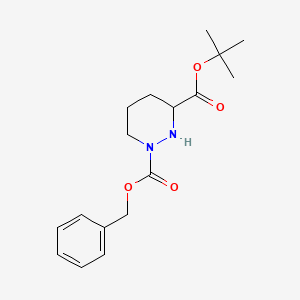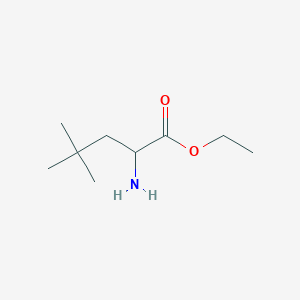
5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound is characterized by a pyridine ring substituted with a methoxy group at the 5-position and a pyrrolidin-3-yloxy group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 5-methoxypyridine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The mixture is stirred at an elevated temperature until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the methoxy group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the pyridine ring.
Aplicaciones Científicas De Investigación
5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activities and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyrrolidin-3-yloxy groups contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, depending on the context .
Comparación Con Compuestos Similares
5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine can be compared with other similar compounds, such as:
5-Methoxy-2-(pyrrolidin-2-yl)pyridine: This compound has a similar structure but with a pyrrolidin-2-yl group instead of a pyrrolidin-3-yloxy group.
Pyrrolidine derivatives: These compounds, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, share the pyrrolidine ring but differ in their substituents and functional groups.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
5-methoxy-2-pyrrolidin-3-yloxypyridine |
InChI |
InChI=1S/C10H14N2O2/c1-13-8-2-3-10(12-7-8)14-9-4-5-11-6-9/h2-3,7,9,11H,4-6H2,1H3 |
Clave InChI |
GJLRCGDBZHWQQC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C=C1)OC2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![14-(Cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B13637364.png)



![4-chloro-2-ethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13637379.png)



